1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
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Overview
Description
1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is a complex organic compound with a unique structure that combines a pyrazole ring, a sulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The resulting pyrazole intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl-3-methylpiperidine
- 1-(3-methoxybenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
Uniqueness
1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzoyl group, for instance, may enhance its binding affinity to certain targets compared to similar compounds .
Properties
Molecular Formula |
C19H25N3O4S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H25N3O4S/c1-13-8-10-21(11-9-13)27(24,25)18-14(2)20-22(15(18)3)19(23)16-6-5-7-17(12-16)26-4/h5-7,12-13H,8-11H2,1-4H3 |
InChI Key |
UMBLQOJJJSNJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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